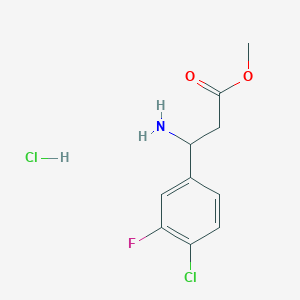![molecular formula C7H8LiN3O2 B13480943 lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate: is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of appropriate imidazo[1,2-a]pyrazine derivatives with lithium salts under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may react with oxidizing agents to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, where reducing agents are used to convert it into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced forms, and substitution may yield substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties, such as conductive polymers and advanced catalysts.
Biology: In biology, this compound may be used in the study of biological processes and pathways. It can serve as a probe or tool to investigate the function of specific proteins or enzymes in cells.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its ability to modulate biological targets involved in diseases such as cancer, inflammation, and neurological disorders.
Industry: In industry, this compound can be used in the development of new materials for various applications, including electronics, coatings, and adhesives. It may also be used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets in cells. These targets may include proteins, enzymes, or receptors that play a role in various biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
類似化合物との比較
- Lithium(1+) 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
- Lithium(1+) 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Lithium(1+) 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness: Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific structure and the presence of the imidazo[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C7H8LiN3O2 |
|---|---|
分子量 |
173.1 g/mol |
IUPAC名 |
lithium;5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2.Li/c11-7(12)5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2,(H,11,12);/q;+1/p-1 |
InChIキー |
IWXNNVORFVCSJQ-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CN2C(=NC=C2C(=O)[O-])CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
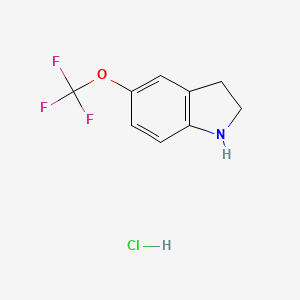
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)

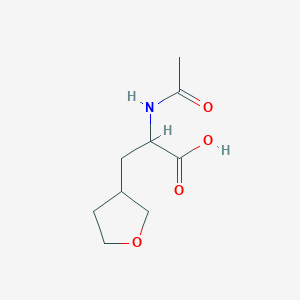
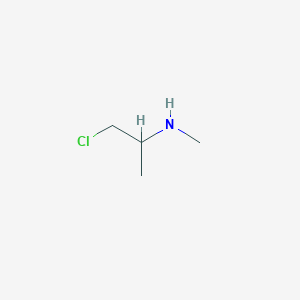
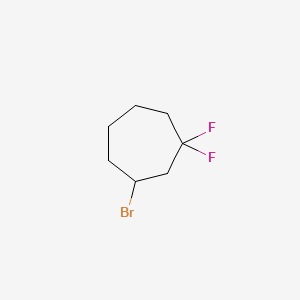

![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
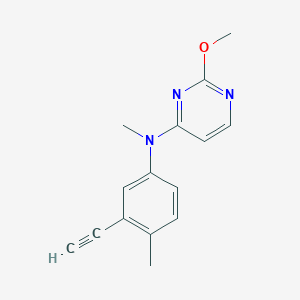
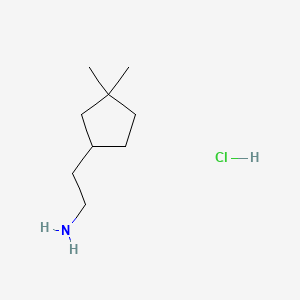
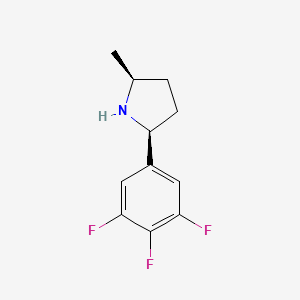
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
